

Mesalamine Impurity P Reference Standard: Application Notes and Protocols

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Compound of Interest

Compound Name: Mesalamine impurity P

Cat. No.: B1380478

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of **Mesalamine Impurity P** reference standard in analytical research and quality control.

Mesalamine Impurity P, also known as 5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid, is a specified impurity of Mesalamine (5-aminosalicylic acid), an active pharmaceutical ingredient used in the treatment of inflammatory bowel disease.[\[1\]](#)[\[2\]](#)[\[3\]](#) Accurate monitoring of this impurity is crucial to ensure the quality, safety, and efficacy of Mesalamine drug products.[\[2\]](#)[\[4\]](#)

Chemical and Physical Data

A summary of the key chemical and physical properties of **Mesalamine Impurity P** is provided below. This information has been compiled from various suppliers and is essential for the proper handling, storage, and use of the reference standard.

Property	Value	References
Chemical Name	5-Amino-2-hydroxy-3-(4-sulfophenyl)benzoic acid	[2] [5] [6]
Synonyms	3-(4-sulfophenyl)-5-aminosalicylic acid, Mesalamine EP Impurity P	[5] [7]
CAS Number	887256-40-8	[2] [3] [5] [6] [7] [8] [9] [10] [11]
Molecular Formula	C ₁₃ H ₁₁ NO ₆ S	[2] [6] [8]
Molecular Weight	309.3 g/mol	[8] [9]
Physical Form	White to Off-White Solid	[11]
Storage Conditions	Long-term storage at 2-8°C or -15°C. Keep container well closed.	[6] [8] [9]
Solubility	Information should be requested from the supplier. A sample Certificate of Analysis indicates solubility testing is performed.	[9]
Purity	Typically >90% or >95% as determined by HPLC.	[4] [9]

Commercial Availability

Mesalamine Impurity P reference standard is available for purchase from a variety of specialized chemical suppliers. Researchers can acquire this standard to support analytical method development, validation, and routine quality control testing.[\[5\]](#) A Certificate of Analysis (CoA) and Material Safety Data Sheet (MSDS) should be requested from the supplier upon purchase.[\[2\]](#)[\[8\]](#)[\[9\]](#)

Known Suppliers:

- Anant Pharmaceuticals Pvt. Ltd.[\[12\]](#)

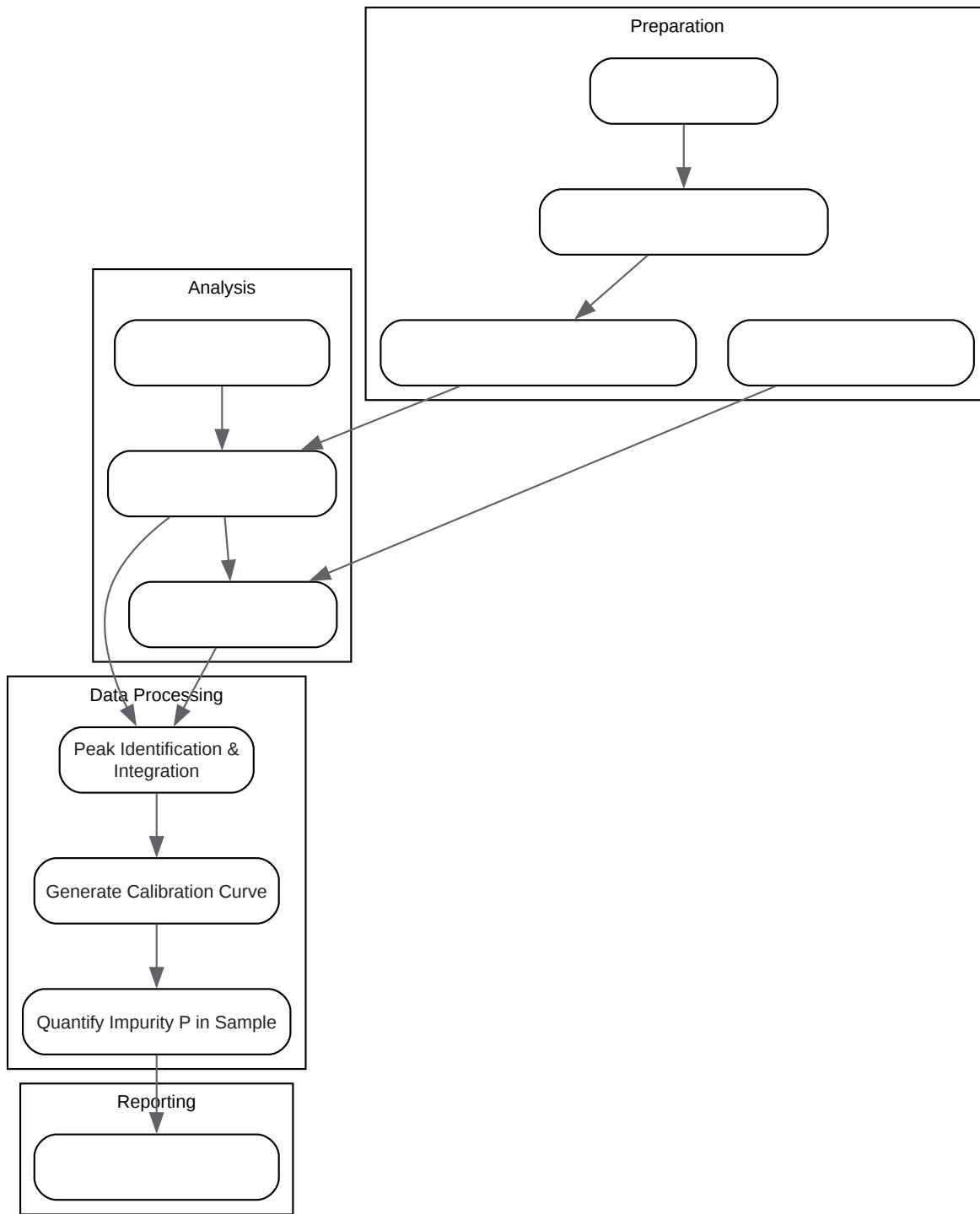
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- BOC Sciences[4]
- Chemicea Pharmaceuticals[2]
- Clearsynth[6]
- Clinivex[13]
- CymitQuimica[11]
- MedchemExpress[3]
- Pharmaffiliates[7]
- Simson Pharma Limited[10]
- SynZeal[5]
- Veeprho[14]

Application: Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The primary application of the **Mesalamine Impurity P** reference standard is for the accurate identification and quantification of this impurity in Mesalamine drug substance and finished pharmaceutical products.[2] Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a common and robust method for this purpose.[15][16]

Experimental Workflow for HPLC Analysis

The following diagram illustrates a typical workflow for the use of the **Mesalamine Impurity P** reference standard in an analytical laboratory setting.



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Caption: Experimental workflow for the quantification of **Mesalamine Impurity P**.

Protocol: Quantification of Mesalamine Impurity P by RP-HPLC

This protocol provides a general methodology for the determination of **Mesalamine Impurity P**. It is a representative procedure and may require optimization based on the specific laboratory equipment, reagents, and the nature of the sample being analyzed. Method validation should be performed in accordance with ICH Q2(R1) guidelines to ensure the suitability of the method for its intended purpose.[\[15\]](#)[\[16\]](#)

1. Materials and Reagents

- **Mesalamine Impurity P** Reference Standard
- Mesalamine Drug Substance or Product for testing
- Acetonitrile (HPLC Grade)
- Methanol (HPLC Grade)
- Phosphoric Acid (AR Grade)
- Potassium Dihydrogen Orthophosphate (HPLC Grade)
- Water (Milli-Q or equivalent HPLC grade)
- 0.45 µm Nylon Syringe Filters

2. Chromatographic Conditions

Parameter	Suggested Conditions
HPLC System	Agilent 1260 Infinity II or equivalent with UV/DAD detector
Column	Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 μ m) or equivalent
Mobile Phase	A: 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric AcidB: Acetonitrile(Gradient or isocratic elution may be employed and must be optimized)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	230 nm
Injection Volume	10 μ L
Run Time	Approximately 20 minutes (adjust as needed for peak elution)

3. Preparation of Solutions

- Standard Stock Solution (e.g., 100 μ g/mL): Accurately weigh approximately 10 mg of **Mesalamine Impurity P** Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., Methanol or a mixture of mobile phase components). Sonicate if necessary to ensure complete dissolution.
- Calibration Solutions: Prepare a series of at least five calibration solutions by serially diluting the Standard Stock Solution to cover the expected range of the impurity concentration. For example, from 0.1 μ g/mL to 2.0 μ g/mL.
- Sample Solution (e.g., 1000 μ g/mL of Mesalamine): Accurately weigh an amount of the Mesalamine drug substance or powdered tablets equivalent to 100 mg of Mesalamine into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and then dilute to volume with the diluent. Filter the solution through a 0.45 μ m syringe filter prior to injection.

4. Analytical Procedure

- Set up the HPLC system with the specified chromatographic conditions and allow it to equilibrate until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject each of the calibration solutions in triplicate.
- Inject the sample solution in triplicate.
- Inject a calibration standard periodically throughout the run to monitor system suitability.

5. Data Analysis and Calculations

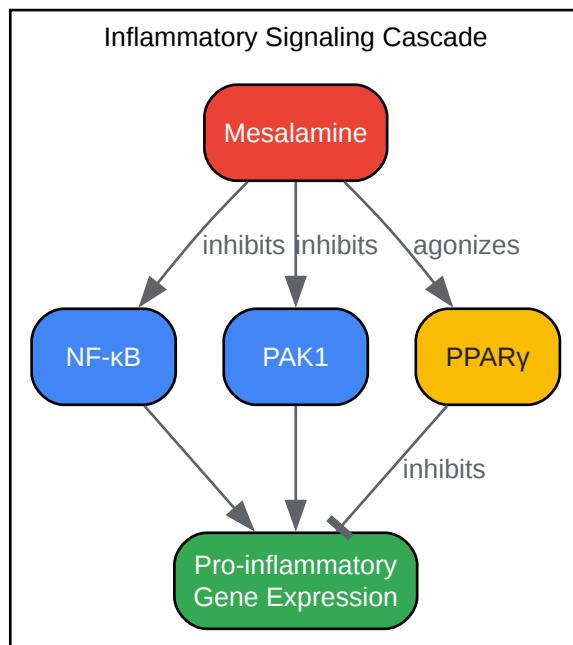
- Identify the peak for **Mesalamine Impurity P** in the chromatograms based on the retention time obtained from the calibration standards.
- Integrate the peak area of **Mesalamine Impurity P** in all chromatograms.
- Construct a linear regression calibration curve by plotting the mean peak area of the calibration solutions against their corresponding concentrations. Determine the correlation coefficient (r^2), which should be ≥ 0.999 .
- Calculate the concentration of **Mesalamine Impurity P** in the sample solution using the calibration curve equation.
- Determine the amount of **Mesalamine Impurity P** in the original sample, typically expressed as a percentage relative to the Mesalamine concentration:

$$\% \text{ Impurity P} = (\text{Concentration of Impurity P in Sample } (\mu\text{g/mL}) / \text{Concentration of Mesalamine in Sample } (\mu\text{g/mL})) * 100\%$$

Signaling Pathway and Biological Relevance

While primarily used for quality control, it is noteworthy that Mesalamine, the parent compound, is an anti-inflammatory agent.[3][4][6] It is known to act as a specific agonist for peroxisome proliferator-activated receptor-gamma (PPAR γ) and an inhibitor of p21-activated kinase 1

(PAK1) and nuclear factor-kappa B (NF- κ B), which are key players in inflammatory signaling pathways.^[3] The presence of impurities could potentially alter the biological activity or introduce toxicity, underscoring the importance of their control.



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Caption: Simplified signaling pathway of Mesalamine's anti-inflammatory action.

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